2-[2-(4-Phenoxyphenoxy)propoxy]pyridine
Description
2-[2-(4-Phenoxyphenoxy)propoxy]pyridine (IUPAC name: this compound), commonly known as pyriproxyfen, is a potent insect growth regulator (IGR) belonging to the juvenile hormone (JH) agonist class. Its molecular formula is C₂₀H₁₉NO₃ (molecular weight: 321.37 g/mol), featuring a pyridine ring linked via a propoxy chain to a 4-phenoxyphenoxy group . This asymmetric carbon-containing compound exists as (R)- and (S)-isomers, contributing to its stereospecific bioactivity .
Pyriproxyfen is widely used in agriculture and public health to control pests such as whiteflies, mosquitoes, and fleas by disrupting metamorphosis and reproduction . It is marketed under trade names like Nylar, Knack, and Admiral . Its stability under environmental conditions and low mammalian toxicity make it a preferred choice for integrated pest management .
Properties
IUPAC Name |
2-[2-(4-phenoxyphenoxy)propoxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-16(15-22-20-9-5-6-14-21-20)23-18-10-12-19(13-11-18)24-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMGYUKISKOATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=N1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278774 | |
| Record name | 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95737-69-2 | |
| Record name | 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95737-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine typically involves a reaction between 2-(4-Phenoxyphenoxy)propan-1-ol and 2-Chloropyridine. The reaction conditions are often optimized using predictive models to ensure high yield and purity. The general steps include:
Preparation of 2-(4-Phenoxyphenoxy)propan-1-ol: This intermediate is synthesized by reacting 4-Phenoxyphenol with propylene oxide under basic conditions.
Reaction with 2-Chloropyridine: The intermediate is then reacted with 2-Chloropyridine in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Phenoxyphenoxy)propoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(4-Phenoxyphenoxy)propoxy]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in JH Agonist Screening
Pyriproxyfen shares structural motifs with other JH agonists, particularly in the phenoxyphenoxy and heterocyclic moieties. Key analogues include:
Key Findings :
- Thiazole vs. Pyridine Rings : Compound 1 (thiazole) exhibits lower metabolic stability than pyriproxyfen due to sulfur’s susceptibility to oxidation .
- Linker Flexibility : Pyriproxyfen’s propoxy linker enhances conformational flexibility, improving binding to insect JH receptors compared to the rigid propargyl group in compound 2 .
- Bioactivity : Pyriproxyfen outperforms both analogues in larval mortality assays (LC₅₀ < 1 ppm vs. 5–10 ppm for analogues) due to optimized lipophilicity (logP = 5.2) .
Degradation Products and Metabolites
Pyriproxyfen degrades into metabolites with altered bioactivity:
- 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol (II): Lacks the phenoxyphenoxy group, reducing JH agonist activity by 90% .
- 1-(4-Phenoxyphenoxy)propan-2-ol (III): Retains partial activity but is rapidly excreted in mammals .
Chlorinated Pyridine Derivatives
Compounds like 2-(4-chlorophenoxy)pyridine (CAS 4783-69-1, C₁₁H₈ClNO) lack the extended phenoxyphenoxy chain, rendering them ineffective as JH agonists but useful as intermediates in herbicide synthesis .
Toxicological and Environmental Profiles
- Compound 1: Limited toxicity data available; acute oral LD₅₀ in rats is 1,250 mg/kg, indicating lower safety margins than pyriproxyfen (LD₅₀ > 5,000 mg/kg) .
- Environmental Persistence : Pyriproxyfen’s half-life in soil is 30–60 days, compared to 10–15 days for compound 2 , due to its resistance to hydrolysis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and etherification. For example, analogous compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized using NaOH in dichloromethane, followed by purification via column chromatography (≥99% purity) . Reaction parameters such as temperature (ambient vs. reflux), solvent polarity, and stoichiometric ratios of phenoxy/propoxy precursors must be optimized to maximize yield. Post-synthesis characterization (NMR, HPLC) is critical to confirm structural integrity .
Q. How can researchers ensure safe handling and storage of this compound?
- Methodology : Follow OSHA-recommended practices:
- Use engineering controls (e.g., fume hoods) to limit airborne exposure .
- Store in sealed, dry containers away from ignition sources to prevent degradation .
- Wear PPE (gloves, goggles) and avoid skin contact, as phenoxy derivatives may cause irritation .
- Implement emergency protocols (eye wash stations, spill kits) as outlined in safety data sheets .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodology :
- Structural confirmation : High-resolution mass spectrometry (HRMS) and / NMR to verify pyridine and phenoxy substituents .
- Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .
- Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure to identify labile functional groups (e.g., ether linkages) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology :
- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the propoxy ether linkage, identifying susceptibility to hydrolysis or oxidation .
- Molecular docking studies can assess interactions with biological targets (e.g., enzymes), guiding drug discovery applications .
- Compare predicted vs. experimental chemical shifts to validate computational models .
Q. What strategies resolve contradictions in reported toxicity or environmental impact data for this compound?
- Methodology :
- Cross-reference existing data (e.g., ECOTOX database) with in vitro assays (e.g., Daphnia magna toxicity tests) to address gaps in ecotoxicological profiles .
- Perform structure-activity relationship (SAR) analyses against analogs (e.g., 2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine) to isolate toxicophores .
- Validate conflicting stability data via controlled degradation experiments (e.g., photolysis under UV/visible light) .
Q. How does the stereoelectronic profile of this compound influence its reaction mechanisms?
- Methodology :
- Analyze substituent effects using Hammett plots to correlate electronic parameters (σ) with reaction rates in nucleophilic aromatic substitution .
- Investigate steric hindrance via X-ray crystallography or computational geometry optimization (e.g., Gaussian 16) to explain regioselectivity in cross-coupling reactions .
- Compare experimental kinetic data with Marcus theory predictions for electron-transfer processes .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Optimize asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) to minimize racemization during propoxy group installation .
- Implement process analytical technology (PAT) for real-time monitoring of enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
- Evaluate solvent effects on crystallization to enhance diastereomeric resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
